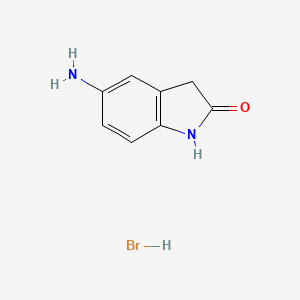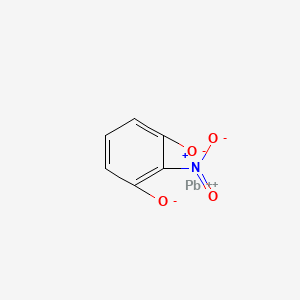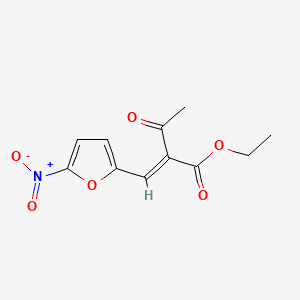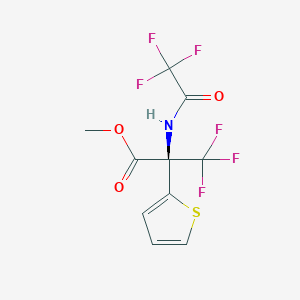
(1E)-N-Benzyl-1-phenylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Benzyl-1-phenylbutan-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the imine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-1-phenylbutan-1-imine typically involves the condensation of benzylamine with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction. Common solvents used include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Benzyl-1-phenylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or organometallic reagents can be employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
(1E)-N-Benzyl-1-phenylbutan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1E)-N-Benzyl-1-phenylbutan-1-imine involves its interaction with specific molecular targets. The imine group can act as a nucleophile or electrophile, participating in various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (1E)-N-Benzyl-1-phenylethan-1-imine
- (1E)-N-Benzyl-1-phenylpropan-1-imine
- (1E)-N-Benzyl-1-phenylpentan-1-imine
Comparison: (1E)-N-Benzyl-1-phenylbutan-1-imine is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility, stability, and bioavailability. These differences can impact its suitability for various applications in research and industry.
Properties
CAS No. |
88875-56-3 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-benzyl-1-phenylbutan-1-imine |
InChI |
InChI=1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h3-8,10-13H,2,9,14H2,1H3 |
InChI Key |
WZSLANXXBIBZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
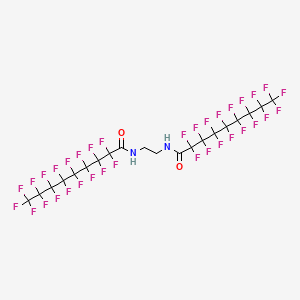
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
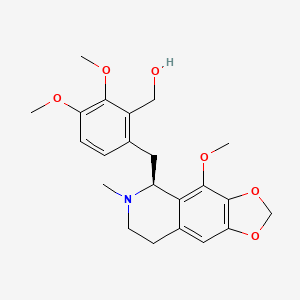
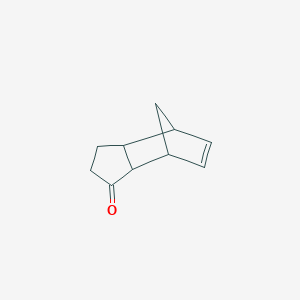

![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
